

An In-depth Technical Guide to 3-Hexyn-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hexyn-2-one**

Cat. No.: **B163128**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-Hexyn-2-one**, including its IUPAC nomenclature, synonyms, and detailed physicochemical and spectroscopic data. The information presented herein is intended to support research and development activities in the fields of chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure illustrated above is systematically named hex-3-yn-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name is derived from the six-carbon alkane chain ("hex"), the presence of a carbon-carbon triple bond starting at the third carbon ("-3-yn-"), and a ketone functional group at the second carbon ("-2-one").

Synonyms:

This compound is also known by several other names, which are frequently encountered in chemical literature and databases. These include:

- 1-Butynyl Methyl Ketone[1]
- 2-Oxo-3-hexyne
- Methyl 1-butynyl ketone

The Chemical Abstracts Service (CAS) Registry Number for **3-Hexyn-2-one** is 1679-36-3.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hexyn-2-one** is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O	[1]
Molecular Weight	96.13 g/mol	[1]
Density	0.880 g/mL	
Boiling Point	67-68 °C at 50 mmHg	
Refractive Index	1.441	
InChI Key	LTAPKZGQTMVYMX- UHFFFAOYSA-N	[1]
SMILES	CCC#CC(=O)C	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectroscopic data for **3-Hexyn-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are proprietary, typical chemical shifts for structurally similar compounds suggest the following approximate values.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.3	s	3H	-C(=O)CH ₃
~2.2	q	2H	-C≡C-CH ₂ -
~1.1	t	3H	-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~185	C=O
~90	-C≡C-
~80	-C≡C-
~30	-C(=O)CH ₃
~13	-CH ₂ -
~12	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hexyn-2-one** is characterized by the following key absorption bands, indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2870	Medium-Strong	C-H (sp ³) stretch
~2250-2200	Medium	C≡C stretch
~1680-1670	Strong	C=O stretch (conjugated)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Hexyn-2-one** would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Proposed Fragment
96	Moderate	$[M]^+$ (Molecular Ion)
81	Moderate	$[M - CH_3]^+$
67	Strong	$[M - C_2H_5]^+$
53	Moderate	$[C_4H_5]^+$
43	Strong (Base Peak)	$[CH_3CO]^+$

Experimental Protocols

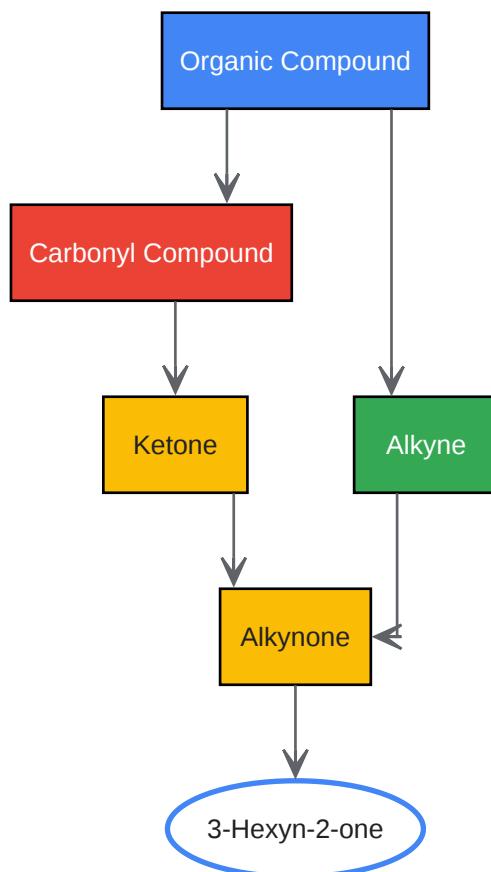
A common and effective method for the synthesis of **3-Hexyn-2-one** is the oxidation of the corresponding secondary alcohol, 3-hexyn-2-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.

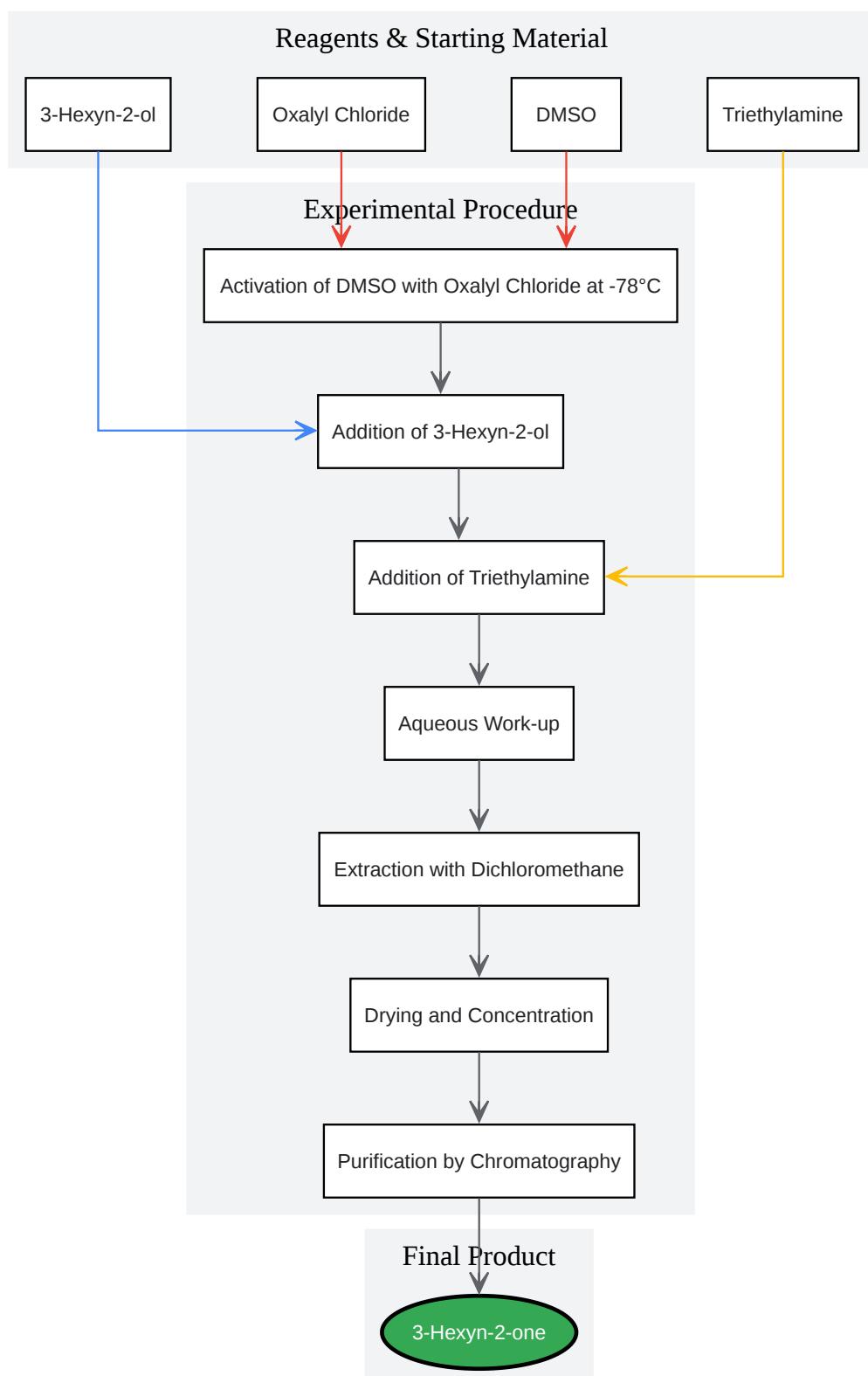
Synthesis of 3-Hexyn-2-one via Swern Oxidation of 3-Hexyn-2-ol

This protocol is a representative procedure for the Swern oxidation of a secondary alkynyl alcohol.

Materials:

- 3-Hexyn-2-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2), anhydrous


- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere


Procedure:

- Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
- Alcohol Addition: Dissolve 3-hexyn-2-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.
- Quenching and Work-up: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **3-Hexyn-2-one**.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical classification of **3-Hexyn-2-one** and the experimental workflow for its synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hexyn-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163128#iupac-name-and-synonyms-for-3-hexyn-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com